molecular formula C18H20N4O2 B1659180 3,6-Bis[(4-aminophenyl)methyl]piperazine-2,5-dione CAS No. 63808-86-6

3,6-Bis[(4-aminophenyl)methyl]piperazine-2,5-dione

Cat. No.: B1659180
CAS No.: 63808-86-6
M. Wt: 324.4
InChI Key: INNGSYZIZPQFQI-UHFFFAOYSA-N
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Description

3,6-Bis[(4-aminophenyl)methyl]piperazine-2,5-dione is a chemical compound known for its unique structure and potential applications in various fields. This compound features a piperazine ring substituted with two aminophenylmethyl groups, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Bis[(4-aminophenyl)methyl]piperazine-2,5-dione typically involves the reaction of piperazine derivatives with aminophenylmethyl groups. One common method includes the cyclization of N,N’-bis(4-aminobenzyl)piperazine-2,5-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3,6-Bis[(4-aminophenyl)methyl]piperazine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

3,6-Bis[(4-aminophenyl)methyl]piperazine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Util

Properties

IUPAC Name

3,6-bis[(4-aminophenyl)methyl]piperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c19-13-5-1-11(2-6-13)9-15-17(23)22-16(18(24)21-15)10-12-3-7-14(20)8-4-12/h1-8,15-16H,9-10,19-20H2,(H,21,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INNGSYZIZPQFQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2C(=O)NC(C(=O)N2)CC3=CC=C(C=C3)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40738118
Record name 3,6-Bis[(4-aminophenyl)methyl]piperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40738118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63808-86-6
Record name 3,6-Bis[(4-aminophenyl)methyl]piperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40738118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,6-Bis[(4-aminophenyl)methyl]piperazine-2,5-dione
Reactant of Route 2
3,6-Bis[(4-aminophenyl)methyl]piperazine-2,5-dione
Reactant of Route 3
3,6-Bis[(4-aminophenyl)methyl]piperazine-2,5-dione
Reactant of Route 4
3,6-Bis[(4-aminophenyl)methyl]piperazine-2,5-dione
Reactant of Route 5
3,6-Bis[(4-aminophenyl)methyl]piperazine-2,5-dione
Reactant of Route 6
3,6-Bis[(4-aminophenyl)methyl]piperazine-2,5-dione

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